

# Technical Support Center: BAY 1187982 (Aprutumab Ixadotin)

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Compound of Interest		
Compound Name:	Aprutumab Ixadotin	
Cat. No.:	B12779818	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BAY 1187982, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2).

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action for BAY 1187982's off-target toxicity?

A1: BAY 1187982, also known as **Aprutumab ixadotin**, is an antibody-drug conjugate composed of a human anti-FGFR2 antibody, a non-cleavable linker, and a potent microtubule-disrupting auristatin W derivative payload.[1][2][3] While the antibody is designed to target FGFR2-expressing tumor cells, off-target toxicities are primarily attributed to the cytotoxic payload.[4] These toxicities are not from the antibody binding to unintended targets, but rather from the effects of the released auristatin payload in non-cancerous tissues, which can occur through various mechanisms, including non-specific uptake of the ADC. The observed toxicities in clinical trials were significant and occurred at doses below the predicted therapeutic levels. [4][5]

Q2: What are the most common off-target effects and toxicities observed with BAY 1187982 in clinical research?

A2: A first-in-human Phase I clinical trial (NCT02368951) was terminated early due to the poor tolerability of BAY 1187982.[5] The most frequently observed grade ≥ 3 drug-related adverse events included anemia, increased aspartate aminotransferase (AST), proteinuria, and

#### Troubleshooting & Optimization





thrombocytopenia.[5][6][7] Dose-limiting toxicities (DLTs) were identified as thrombocytopenia, proteinuria, and corneal epithelial microcysts.[4][5][7]

Q3: At what concentrations or doses are off-target effects typically observed?

A3: In the Phase I clinical trial, toxicities were noted at doses as low as 0.2 mg/kg.[4] Dose-limiting toxicities were specifically reported in the higher dose cohorts of 0.8 mg/kg and 1.3 mg/kg.[4][7] The maximum tolerated dose (MTD) in humans was established at 0.2 mg/kg.[5][6] Preclinical studies in cynomolgus monkeys also revealed toxicities such as increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[4][8]

#### **Troubleshooting Guides**

Issue 1: Unexpectedly high cytotoxicity in FGFR2-low or negative cell lines in vitro.

- Possible Cause 1: Non-specific uptake of the ADC. Even without high FGFR2 expression,
   cells can internalize ADCs through mechanisms like pinocytosis.
- Troubleshooting Step 1: Confirm the FGFR2 expression level of your cell line using qPCR, western blot, or flow cytometry.
- Troubleshooting Step 2: Include a non-targeting control ADC in your experiment. This control
  should have the same linker and payload but an antibody that does not bind to any target on
  your cells. Preclinical studies with BAY 1187982 used such a control, which showed over
  100-fold less selectivity, confirming the on-target potency.[3]
- Troubleshooting Step 3: Reduce the incubation time or the concentration of BAY 1187982 to minimize non-specific uptake.

Issue 2: Observing significant in vivo toxicity in animal models at doses expected to be therapeutic.

- Possible Cause 1: The payload is affecting normal tissues. The auristatin W derivative is a
  highly potent microtubule inhibitor and can affect any dividing cells it reaches.[1][3]
- Troubleshooting Step 1: Monitor for known clinical toxicities. In your animal models, closely monitor for signs corresponding to the observed human toxicities. This includes regular



complete blood counts (for anemia and thrombocytopenia), serum chemistry (for liver enzymes like AST and ALT), and urinalysis (for proteinuria).[4][5][7]

- Troubleshooting Step 2: Histopathological analysis. At the end of the study, perform a histopathological examination of key organs, including the liver, kidneys, and bone marrow, to look for morphological changes. Non-clinical safety studies in rats and monkeys showed effects in the lung, liver, kidneys, cornea, and the lympho-hematopoietic system.[4]
- Troubleshooting Step 3: Dose reduction. If toxicity is high, consider reducing the dose or altering the dosing schedule. The clinical trial moved to a lower starting dose due to the severity of the toxicities.[4]

## **Quantitative Data Summary**

Table 1: In Vitro Cytotoxicity of BAY 1187982

Cell Line	Cancer Type	FGFR2 Expression	IC50 (nM)
SNU-16	Gastric Cancer	High	0.097 - 0.83
MFM-223	Breast Cancer	High	0.097 - 0.83
NCI-H716	Colorectal Cancer	High	0.097 - 0.83
SUN-52PE	Not Specified	FGFR2-positive	Not Specified
SUN-16	Not Specified	FGFR2-positive	Not Specified

Data extracted from MedChemExpress product information.[2]

Table 2: Clinically Observed Toxicities (Grade ≥ 3) and Dose-Limiting Toxicities



Adverse Event	Туре	Dose Cohorts with DLTs
Anemia	Grade ≥ 3	Not specified as DLT
Aspartate Aminotransferase Increase	Grade ≥ 3	Not specified as DLT
Proteinuria	Grade ≥ 3 & DLT	1.3 mg/kg
Thrombocytopenia	Grade ≥ 3 & DLT	0.8 mg/kg, 1.3 mg/kg
Corneal Epithelial Microcysts	DLT	1.3 mg/kg

Data compiled from the first-in-human Phase I study.[4][5][7]

## **Experimental Protocols**

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is a generalized procedure based on standard cell viability assays mentioned in the preclinical assessment of BAY 1187982.[1]

- Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of BAY 1187982 and a non-targeting control ADC.
- Incubation: Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours).[2]
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
- Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.



- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Calculate IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Assessment of Apoptosis (Cleaved PARP1 Staining)

This protocol is based on the in vivo pharmacodynamic methods described for BAY 1187982. [1]

- Tumor Collection: Euthanize tumor-bearing animals at a predetermined time point after treatment with BAY 1187982, vehicle control, or a relevant comparator.
- Fixation and Embedding: Excise tumors and fix them in 10% neutral buffered formalin. Embed the fixed tissues in paraffin (FFPE).
- Sectioning: Cut 4-5 μm sections from the FFPE blocks and mount them on slides.
- Immunohistochemistry (IHC):
  - Deparaffinize and rehydrate the tissue sections.
  - Perform antigen retrieval using a suitable buffer and heat source.
  - Block endogenous peroxidase activity.
  - Block non-specific antibody binding.
  - Incubate with a primary antibody against cleaved PARP1.
  - Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
  - Add substrate-chromogen solution (e.g., DAB) to develop the color.
  - Counterstain with hematoxylin.
- Imaging and Analysis:
  - Dehydrate and mount the slides.



- Scan the slides using a digital slide scanner.
- Quantify the percentage of cleaved PARP1-positive cells within the tumor tissue using image analysis software. Compare the results between treatment groups.

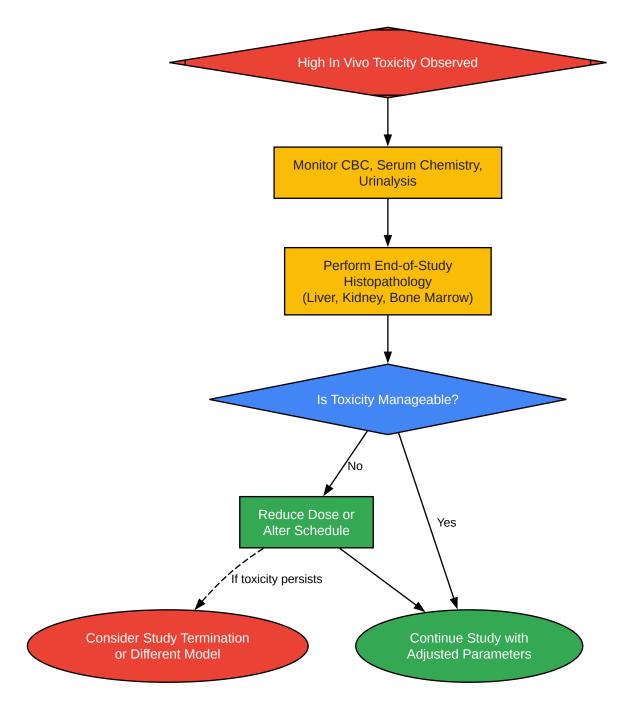
#### **Visualizations**



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Caption: Mechanism of action of BAY 1187982 leading to apoptosis.





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Caption: Troubleshooting workflow for high in vivo toxicity.

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